
ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olato;dihidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate: is a coordination complex that includes zinc as the central metal ion. This compound is known for its unique chemical properties, particularly its stability and reactivity due to the presence of fluorine atoms. It is often used in various research and industrial applications due to its ability to form stable complexes.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a ligand in coordination chemistry to study metal-ligand interactions.
- Employed in the synthesis of other complex compounds.
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its stability and reactivity.
- Studied for its antimicrobial properties.
Industry:
- Utilized in the production of advanced materials, including catalysts and electronic components.
- Applied in the field of nanotechnology for the synthesis of nanoparticles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate typically involves the reaction of zinc salts with hexafluoroacetylacetone in the presence of water. The reaction is usually carried out at room temperature, and the product is obtained as a precipitate. The general reaction can be represented as:
Zn2++2C5H2F6O2+2H2O→Zn(C5H2F6O2)2⋅2H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve more controlled conditions to ensure high purity and yield. This could include the use of automated reactors, precise temperature control, and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: This compound can undergo redox reactions, particularly involving the zinc ion.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of zinc oxide and other oxidized products.
Reduction: Formation of reduced zinc complexes.
Substitution: Formation of halogenated derivatives of the original compound.
Mecanismo De Acción
The mechanism by which ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate exerts its effects is primarily through its ability to form stable complexes with various substrates. The zinc ion acts as a central coordinating entity, allowing the compound to interact with different molecules. This interaction can influence the reactivity and stability of the substrates, making it useful in catalysis and other chemical processes.
Comparación Con Compuestos Similares
Copper(II) bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate): Similar in structure but contains copper instead of zinc.
Nickel(II) bis(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate): Contains nickel as the central metal ion.
Uniqueness:
- The presence of zinc in ZINC;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate provides unique reactivity and stability compared to its copper and nickel counterparts.
- The compound’s ability to form stable complexes with a wide range of substrates makes it particularly valuable in research and industrial applications.
Propiedades
Número CAS |
16743-33-2 |
|---|---|
Fórmula molecular |
C10H8F12O6Zn |
Peso molecular |
517.5 g/mol |
Nombre IUPAC |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;zinc;dihydrate |
InChI |
InChI=1S/2C5H2F6O2.2H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;2*1H2; |
Clave InChI |
KPMCYOMCJRBFLE-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2] |
SMILES isomérico |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.O.O.[Zn] |
SMILES canónico |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Zn] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


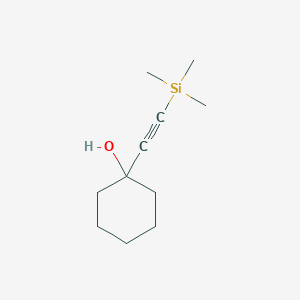

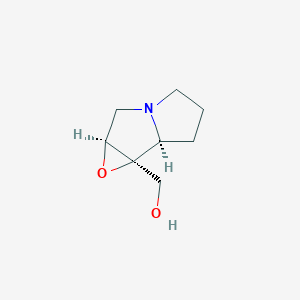
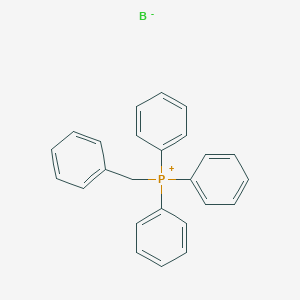
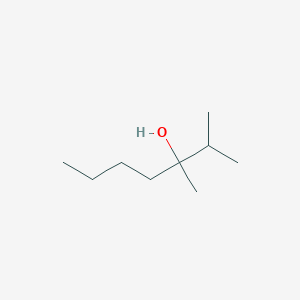
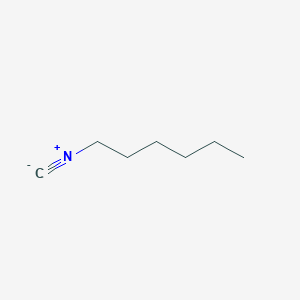

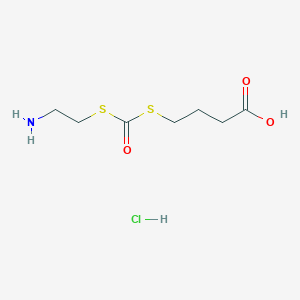

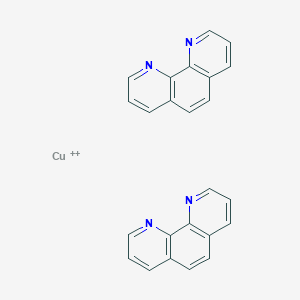

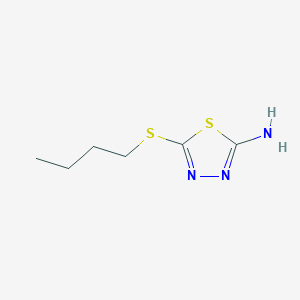

![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)
